molecular formula C13H17NO4 B6340526 ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate CAS No. 1221341-50-9

ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate

Cat. No.: B6340526
CAS No.: 1221341-50-9
M. Wt: 251.28 g/mol
InChI Key: LTDDEMUKVUCGEC-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate is a chemical compound with the molecular formula C13H17NO4 It is characterized by the presence of a benzodioxole ring, which is a common structural motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the process, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate involves its interaction with specific molecular targets. The benzodioxole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Ethyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate can be compared with other benzodioxole derivatives:

These compounds share the benzodioxole core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-ylmethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-16-13(15)5-6-14-8-10-3-4-11-12(7-10)18-9-17-11/h3-4,7,14H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDDEMUKVUCGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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